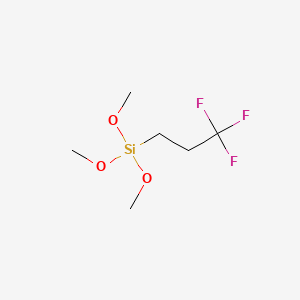

Trimethoxy(3,3,3-trifluoropropyl)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3O3Si/c1-10-13(11-2,12-3)5-4-6(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGNHOJUQFHYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC(F)(F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157287-40-6 | |

| Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157287-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2059984 | |

| Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429-60-7 | |

| Record name | (3,3,3-Trifluoropropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(3,3,3-trifluoropropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethoxy(3,3,3-trifluoropropyl)silane: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound of significant interest in materials science and surface chemistry. Its unique molecular structure, featuring a trifluoropropyl group and hydrolyzable methoxy (B1213986) groups, imparts a combination of desirable properties, including hydrophobicity, oleophobicity, and the ability to form durable surface modifications. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and practical applications, with a focus on experimental protocols relevant to research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

General and Physical Properties

| Property | Value |

| CAS Number | 429-60-7[1][2][3] |

| Molecular Formula | C6H13F3O3Si[1][2][3] |

| Molecular Weight | 218.25 g/mol [1][2][3] |

| Appearance | Colorless liquid |

| Boiling Point | 144 °C[1][2] |

| Density | 1.142 g/cm³ at 20 °C[1][2] |

| Refractive Index (n20/D) | 1.355[2] |

Safety and Handling

| Property | Value |

| Flash Point | 38 °C (closed cup)[1][2][4] |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

| Storage | Store at 10°C - 25°C in a dry, well-ventilated place under an inert gas like nitrogen.[1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[4][5] |

Chemical Reactivity and Mechanism of Action

The utility of this compound as a surface modifying agent stems from the reactivity of its trimethoxysilyl group. The core chemical processes are hydrolysis and condensation, which are typically catalyzed by the presence of acid or base.

In the presence of water, the methoxy groups (-OCH3) undergo hydrolysis to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. These silanol groups are highly reactive and can undergo two primary types of condensation reactions:

-

Self-Condensation : Silanol groups on adjacent molecules can react with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of an oligomeric or polymeric network.

-

Surface Reaction : The silanol groups can also react with hydroxyl groups present on the surface of a substrate (e.g., glass, metal oxides, ceramics) to form a covalent bond, effectively grafting the trifluoropropyl groups to the surface.

The trifluoropropyl group is chemically stable and provides a low-energy surface, which is responsible for the resulting hydrophobic and oleophobic properties.

Applications in Research and Development

The primary application of this compound is in the creation of functional coatings and surface treatments. The fluorinated nature of the trifluoropropyl group provides excellent hydrophobic and oleophobic properties to surfaces. This is valuable for a range of applications, including:

-

Self-cleaning surfaces : By creating superhydrophobic surfaces, water droplets can easily roll off, carrying away contaminants.

-

Anti-fouling coatings : The low surface energy can prevent the adhesion of microorganisms and other unwanted materials.

-

Moisture barriers : It can be used to protect sensitive materials from moisture.

-

Coupling agent : It can act as a bridge between inorganic substrates and organic polymers, enhancing the mechanical properties and adhesion of composite materials.

Experimental Protocols

The following is a detailed methodology for the creation of a superhydrophobic surface on copper, adapted from a peer-reviewed study. This protocol provides a practical example of how this compound can be used in a laboratory setting.

Protocol: Fabrication of a Superhydrophobic Copper Surface

Materials:

-

Copper substrates

-

Silver nitrate (B79036) (AgNO3)

-

This compound

-

Distilled water

-

Beakers

-

Oven

Procedure:

-

Substrate Preparation:

-

Clean the copper substrates thoroughly to remove any organic contaminants and oxide layers. This can be achieved by sonication in acetone, followed by rinsing with ethanol and distilled water, and drying under a stream of nitrogen.

-

-

Preparation of the Treatment Solution:

-

Prepare a 0.1 mol/L solution of silver nitrate in distilled water.

-

In a separate beaker, prepare the final treatment solution by mixing the silver nitrate solution, ethanol, and this compound. The final concentrations should be:

-

Silver nitrate: 0.1 mol/L

-

Ethanol: 5% v/v

-

This compound: 5% v/v

-

-

-

Surface Modification:

-

Immerse the cleaned copper substrates into the treatment solution for 5 seconds at room temperature.

-

The immersion step facilitates the deposition of a rough silver layer and the simultaneous hydrolysis and condensation of the silane (B1218182) on the surface.

-

-

Post-Treatment:

-

Remove the substrates from the solution and wash them thoroughly with distilled water to remove any unreacted chemicals.

-

Dry the substrates in an oven at 150 °C for one hour. This step helps to complete the condensation and curing of the silane layer, forming a durable hydrophobic coating.

-

-

Characterization:

-

The hydrophobicity of the surface can be characterized by measuring the water contact angle using a goniometer. A superhydrophobic surface is typically defined as having a water contact angle greater than 150°.

-

References

An In-depth Technical Guide to the Synthesis of Trimethoxy(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of trimethoxy(3,3,3-trifluoropropyl)silane, a key organosilicon compound with significant applications in materials science and as a precursor for advanced polymers.[1][2][3] The primary focus of this document is the detailed examination of the catalytic hydrosilylation of 3,3,3-trifluoropropene (B1201522) with trimethoxysilane, which stands as the most prevalent and efficient synthetic route. This guide will elaborate on the synthesis of the requisite starting materials, present detailed experimental protocols for the main reaction, and offer a summary of the quantitative data available in the literature. Furthermore, visual representations of the reaction pathway and experimental workflow are provided to enhance understanding.

Introduction

This compound (CAS No. 429-60-7) is a valuable organofluorine compound characterized by the presence of both a trifluoropropyl group and hydrolyzable methoxy (B1213986) groups attached to a central silicon atom.[4] This unique structure imparts desirable properties such as hydrophobicity, thermal stability, and chemical resistance to materials incorporating this silane (B1218182).[5] Consequently, it is extensively used in the synthesis of fluorinated silicone polymers, as a surface modification agent, and as a coupling agent in composite materials.[2][3] The synthesis of this compound is, therefore, of significant interest to researchers in various fields, including drug development, where fluorinated compounds play a crucial role.

The most common and industrially viable method for the synthesis of this compound is the hydrosilylation of 3,3,3-trifluoropropene with trimethoxysilane.[6] This reaction involves the addition of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the alkene, typically in the presence of a transition metal catalyst. Platinum and ruthenium complexes are the most frequently employed catalysts for this transformation.[6][7]

Synthesis of Starting Materials

A complete understanding of the synthesis of this compound necessitates a review of the preparation of its precursors: 3,3,3-trifluoropropene and trimethoxysilane.

Synthesis of 3,3,3-Trifluoropropene

3,3,3-Trifluoropropene can be synthesized through various methods, including the dehydrofluorination of 1,1,1,3-tetrafluoropropane (B1351056) or via the Shapiro reaction.[8][9] One common laboratory-scale synthesis involves the reaction of a suitable precursor with a strong base to induce elimination.

Synthesis of Trimethoxysilane

Trimethoxysilane is commercially available but can also be synthesized in the laboratory. A prevalent method involves the direct reaction of silicon metal with methanol (B129727) in the presence of a copper catalyst, such as copper(II) oxide.[10] The reaction is typically carried out at elevated temperatures, and the product is isolated by distillation.

Catalytic Hydrosilylation for the Synthesis of this compound

The core of this technical guide is the detailed exposition of the hydrosilylation reaction between 3,3,3-trifluoropropene and trimethoxysilane. This section will cover the reaction mechanism, the catalysts employed, and a detailed experimental protocol.

Reaction Pathway

The generally accepted mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves several key steps:[1]

-

Oxidative Addition: The hydrosilane (trimethoxysilane) undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) hydride complex.

-

Olefin Coordination: The alkene (3,3,3-trifluoropropene) coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydrogen bond. This can occur in two ways, leading to either the α- or β-adduct. The β-adduct is the desired product in this synthesis.

-

Reductive Elimination: The final product, this compound, is released from the platinum center through reductive elimination, regenerating the platinum(0) catalyst.

References

- 1. mdpi.com [mdpi.com]

- 2. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7 [chemicalbook.com]

- 3. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]

- 4. scbt.com [scbt.com]

- 5. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE, 98% | [gelest.com]

- 6. CN104086586A - Preparation method of 3-(2,3-epoxypropoxy)propyl trimethoxy silane - Google Patents [patents.google.com]

- 7. qualitas1998.net [qualitas1998.net]

- 8. Preparation of fluoroalkenes via the Shapiro reaction: direct access to fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

- 10. CN101735257A - Method for synthesizing trimethoxy silane - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Hydrolysis Mechanism of Trimethoxy(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxy(3,3,3-trifluoropropyl)silane (TMTFPS) is an organosilicon compound of significant interest in materials science and surface chemistry, owing to the unique properties conferred by the trifluoropropyl group. Its hydrolysis is a critical first step in the formation of functionalized siloxane polymers and surface coatings, which find applications in diverse fields, including the development of hydrophobic surfaces, biocompatible materials, and advanced drug delivery systems. Understanding the mechanism and kinetics of TMTFPS hydrolysis is paramount for controlling the structure and properties of the resulting materials. This technical guide provides a comprehensive overview of the hydrolysis mechanism of TMTFPS, including the catalytic pathways, influential factors, quantitative kinetic data, and detailed experimental protocols for its study.

The hydrolysis of TMTFPS involves the stepwise substitution of its three methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH) from water, leading to the formation of silanol (B1196071) intermediates. These silanols are highly reactive and subsequently undergo condensation reactions to form stable siloxane bonds (Si-O-Si), the backbone of silicone polymers. The overall process can be represented by the following reactions:

Hydrolysis: CF₃CH₂CH₂Si(OCH₃)₃ + 3H₂O ⇌ CF₃CH₂CH₂Si(OH)₃ + 3CH₃OH

Condensation: 2CF₃CH₂CH₂Si(OH)₃ ⇌ (HO)₂Si(CF₃CH₂CH₂)-O-Si(CF₃CH₂CH₂)(OH)₂ + H₂O

The rate and extent of these reactions are highly dependent on several factors, including pH, catalyst, water concentration, solvent, and temperature.

Core Mechanism of Hydrolysis

The hydrolysis of this compound proceeds through a series of nucleophilic substitution reactions at the silicon center. The reaction can be catalyzed by either acids or bases, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of TMTFPS is initiated by the protonation of a methoxy group, which enhances its leaving group ability.[1] Subsequently, a water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This process is generally considered to be a specific acid-catalyzed reaction, where the rate is proportional to the concentration of hydronium ions.[1] The electron-withdrawing nature of the 3,3,3-trifluoropropyl group is expected to increase the electrophilicity of the silicon atom, potentially influencing the rate of nucleophilic attack. The general mechanism is as follows:

-

Protonation of the alkoxy group: One of the methoxy groups is protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic attack by water: A water molecule attacks the silicon center, leading to the formation of a pentacoordinate intermediate.

-

Leaving group departure: A molecule of methanol (B129727) (CH₃OH) is eliminated, and a proton is lost to regenerate the acid catalyst, resulting in the formation of a silanol group.

This process repeats for the remaining two methoxy groups, yielding the fully hydrolyzed silanetriol.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom.[1] This forms a pentacoordinate silicon intermediate, which then expels a methoxide (B1231860) ion (⁻OCH₃). The methoxide ion is subsequently protonated by water to form methanol. This mechanism is a specific base-catalyzed reaction, with the rate being dependent on the hydroxide ion concentration.[1] The electron-withdrawing trifluoropropyl group can make the silicon atom more susceptible to nucleophilic attack, thereby potentially accelerating the base-catalyzed hydrolysis. The steps are:

-

Nucleophilic attack by hydroxide: A hydroxide ion directly attacks the silicon atom.

-

Formation of a pentacoordinate intermediate: A transient pentacoordinate species is formed.

-

Elimination of methoxide: A methoxide ion is expelled as the leaving group.

-

Protonation of methoxide: The methoxide ion abstracts a proton from a water molecule to form methanol and regenerate the hydroxide catalyst.

This sequence is repeated until all methoxy groups are substituted.

Quantitative Data

While extensive quantitative kinetic data specifically for this compound is not abundant in publicly available literature, the hydrolysis of trialkoxysilanes generally follows pseudo-first-order kinetics when water is in large excess.[2] The rate constant, k, is a critical parameter for comparing the reactivity of different silanes. The following tables summarize representative hydrolysis rate constants for common trialkoxysilanes under acidic conditions, which can be used for comparative purposes. It is anticipated that the electron-withdrawing nature of the trifluoropropyl group in TMTFPS would lead to a faster hydrolysis rate compared to its non-fluorinated analog, propyltrimethoxysilane, particularly under base-catalyzed conditions.

Table 1: Hydrolysis Rate Constants of Common Trialkoxysilanes under Acidic Conditions

| Silane (B1218182) | Functional Group (R) | Hydrolysis Rate Constant (k) at pH 4 (h⁻¹) | Reference |

| Methyltriethoxysilane (MTES) | -CH₃ | Value not explicitly found in search results | [2] |

| Vinyltriethoxysilane (VTES) | -CH=CH₂ | Value not explicitly found in search results | [2] |

| 3-Aminopropyltriethoxysilane (APTES) | -(CH₂)₃NH₂ | Value not explicitly found in search results | [2] |

| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | -(CH₂)₃OCH₂CH(O)CH₂ | 0.026 min⁻¹ (for the first hydrolysis step at pH 5.4) | [3] |

Note: The rates are highly dependent on the specific reaction conditions (pH, temperature, solvent). The data presented here is for comparative purposes under acidic catalysis.[2]

Experimental Protocols

The hydrolysis of this compound can be monitored in situ using various spectroscopic techniques. The following are detailed methodologies for key experiments.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is the most direct method for observing the silicon environment and tracking the progress of hydrolysis.[4] ¹H NMR can also be used to monitor the disappearance of methoxy protons and the appearance of methanol protons.[3]

4.1.1 Instrumentation

-

High-resolution NMR spectrometer (e.g., 300 or 400 MHz).

4.1.2 Sample Preparation

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) to a known concentration (e.g., 0.1 M).

-

In a separate vial, prepare an aqueous solution with the desired pH, using appropriate buffers or by adding acid (e.g., HCl) or base (e.g., NaOH). To ensure miscibility, a co-solvent like ethanol (B145695) or acetone (B3395972) can be used. A typical solvent system could be an 80:20 (w/w) ethanol/water mixture.[5]

-

In an NMR tube, combine a specific volume of the silane stock solution with the aqueous solution to initiate the hydrolysis reaction. The final concentrations should be accurately known. For kinetic studies, the reaction should be initiated directly in the NMR tube by adding the final reactant.

4.1.3 Data Acquisition

-

Acquire ²⁹Si NMR spectra at regular time intervals. The use of an inverse-gated decoupling sequence is recommended to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

The chemical shifts of the silicon atom will change as the methoxy groups are replaced by hydroxyl groups. The unhydrolyzed silane, partially hydrolyzed species (monosilanol, disilanol), and the fully hydrolyzed silanetriol will have distinct chemical shifts.

-

Simultaneously, ¹H NMR spectra can be acquired to monitor the decrease in the integral of the methoxy protons of the silane and the increase in the integral of the methanol protons.

4.1.4 Quantification

-

The concentration of each silicon species can be determined by integrating the corresponding peaks in the ²⁹Si NMR spectrum. The relative concentrations can be calculated from the integral values.

Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a powerful technique for in-situ monitoring of the hydrolysis reaction in liquid samples.[6]

4.2.1 Instrumentation

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

4.2.2 Sample Preparation

-

Prepare solutions of this compound and the aqueous phase (with controlled pH) as described for the NMR experiment.

-

Initiate the reaction by mixing the silane and aqueous solutions directly onto the ATR crystal.

4.2.3 Data Acquisition

-

Record FTIR spectra at regular time intervals.

-

Monitor the following spectral regions:

4.2.4 Quantification

-

The change in the absorbance of the characteristic peaks can be correlated with the concentration of the respective species. A calibration curve may be necessary for accurate quantitative analysis.

Visualizations

Signaling Pathways

Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.

Experimental Workflow

Caption: General experimental workflow for studying the hydrolysis of TMTFPS.

Conclusion

The hydrolysis of this compound is a complex process governed by factors such as pH and the presence of catalysts. Both acid- and base-catalyzed mechanisms proceed through pentacoordinate silicon intermediates, leading to the formation of reactive silanol species. The electron-withdrawing trifluoropropyl group is anticipated to influence the hydrolysis kinetics. A thorough understanding and control of this reaction are essential for the rational design and synthesis of advanced fluorinated silicone materials for a variety of applications in research and industry. The experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of the hydrolysis of this important organosilane.

References

A Comprehensive Technical Guide to the Physical Properties of Trimethoxy(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxy(3,3,3-trifluoropropyl)silane (CAS No. 429-60-7) is a fluorinated organosilane that is of significant interest in materials science and for the surface modification of substrates.[1][2] Its unique combination of a trifluoropropyl group and hydrolyzable methoxy (B1213986) groups allows for the creation of surfaces with low surface energy, leading to hydrophobic and oleophobic properties.[1] This technical guide provides an in-depth overview of the core physical properties of this compound, outlines representative experimental protocols for their determination, and visualizes its key chemical transformation process.

Core Physical and Chemical Properties

This compound is a colorless to almost colorless liquid.[3] It is characterized by the following key physical and chemical identifiers:

A summary of its quantitative physical properties is presented in the table below.

| Property | Value | Units | Conditions |

| Boiling Point | 144[5][6][7] | °C | at 760 mmHg |

| Density | 1.142[5][7][8] | g/mL | at 20 °C |

| Refractive Index | 1.355[2][8] | n20/D | at 20 °C |

| Flash Point | 38[2][6][7] | °C | closed cup |

| Vapor Pressure | 12 | hPa | at 25 °C |

| Surface Tension | 51 | mN/m | at 1 g/L and 20 °C |

| Purity | >98.0[3] | % | (GC) |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[6] | - | - |

Experimental Protocols

Boiling Point Determination (Representative Method based on ASTM D1120)

The boiling point is determined using a standard distillation apparatus. A sample of this compound is placed in a round-bottom flask with boiling chips. The flask is heated, and the temperature of the vapor is monitored with a calibrated thermometer. The temperature at which the liquid and vapor phases are in equilibrium at atmospheric pressure is recorded as the boiling point.

Density Measurement (Representative Method based on ASTM D1475 - Pycnometer Method)

A clean, dry, and calibrated pycnometer (a flask of a known volume) is weighed.[9][10] It is then filled with this compound, ensuring no air bubbles are present, and weighed again at a controlled temperature (e.g., 20°C).[11][12][13] The density is calculated by dividing the mass of the silane (B1218182) by the volume of the pycnometer.[12]

Refractive Index Measurement (Representative Method based on ASTM D1218 - Abbe Refractometer)

A few drops of this compound are placed on the prism of a calibrated Abbe refractometer.[14][15][16][17] The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the scale at a specified temperature (e.g., 20°C).[18]

Flash Point Determination (Representative Method based on ASTM D93 - Pensky-Martens Closed-Cup Tester)

A sample of the silane is heated in a closed cup at a slow, constant rate.[1][19][20][21][22] A small flame is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the vapor ignites to produce a flash.[1][19][20]

Vapor Pressure Measurement (Representative Method - Knudsen Effusion Method)

A sample of this compound is placed in a Knudsen cell, which has a small orifice.[23][24][25][26][27] The cell is placed in a vacuum and heated to a specific temperature. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured, and from this, the vapor pressure is calculated.[23][25]

Surface Tension Measurement (Representative Method - Du Noüy Ring Method)

A platinum-iridium ring is submerged in the this compound sample.[28][29] The force required to pull the ring from the liquid surface is measured by a tensiometer.[28][29][30][31] This force is then used to calculate the surface tension of the liquid.[28][30]

Application Workflow: Surface Modification via Hydrolysis and Condensation

A primary application of this compound is in the creation of hydrophobic surfaces. This is achieved through a two-step chemical process: hydrolysis of the methoxy groups followed by condensation to form a stable polysiloxane layer on a substrate.

Caption: Workflow of surface modification using this compound.

References

- 1. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 2. CAS 429-60-7 3 3 3 Trifluoropropyl Trimethoxysilane Wholesale | Silfluo [silfluosilicone.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7 [chemicalbook.com]

- 6. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE, 98% | [gelest.com]

- 7. This compound | 429-60-7 | FT60549 [biosynth.com]

- 8. This compound = 97.0 GC 429-60-7 [sigmaaldrich.com]

- 9. ASTM D1475 (Density by Pycnometer) – SPL [spllabs.com]

- 10. che.utah.edu [che.utah.edu]

- 11. store.astm.org [store.astm.org]

- 12. kaycantest.com [kaycantest.com]

- 13. ised-isde.canada.ca [ised-isde.canada.ca]

- 14. korea-technology.com [korea-technology.com]

- 15. matestlabs.com [matestlabs.com]

- 16. sciencemadness.org [sciencemadness.org]

- 17. mastrad.com [mastrad.com]

- 18. hinotek.com [hinotek.com]

- 19. precisionlubrication.com [precisionlubrication.com]

- 20. scimed.co.uk [scimed.co.uk]

- 21. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 22. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 23. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 24. pubs.aip.org [pubs.aip.org]

- 25. scranton.edu [scranton.edu]

- 26. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 27. limni.kuleuven.be [limni.kuleuven.be]

- 28. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 29. biolinscientific.com [biolinscientific.com]

- 30. biolinscientific.com [biolinscientific.com]

- 31. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

trimethoxy(3,3,3-trifluoropropyl)silane safety data sheet

An In-depth Technical Guide to the Safety of Trimethoxy(3,3,3-trifluoropropyl)silane

Chemical Identification

This compound is an organosilicon compound that incorporates fluorine, making it useful as a silane (B1218182) coupling agent, adhesion promoter, and an intermediate for fluoro silicone resins.[1] It is also used in the synthesis of various silsesquioxane-based polymers and hydrophobic silica (B1680970) aerogels.[2]

| Identifier | Value |

| Chemical Name | This compound[1] |

| CAS Number | 429-60-7[3] |

| Synonyms | 3,3,3-Trifluoropropyl-trimethoxysilane, 1,1,1-Trifluoro-3-(trimethoxysilyl)propane[4][5][6] |

| Molecular Formula | C₆H₁₃F₃O₃Si[3] |

| Molecular Weight | 218.25 g/mol [3][6] |

| EC Number | 207-059-3[7] |

| InChI Key | JLGNHOJUQFHYEZ-UHFFFAOYSA-N[7] |

Physical and Chemical Properties

This substance is a colorless to light yellow, moisture-sensitive liquid.[1][2] Upon contact with water or moist air, it can slowly hydrolyze, liberating methanol (B129727).[8][9]

| Property | Value |

| Form | Liquid[7] |

| Boiling Point | 144 °C[6][7] |

| Density | 1.142 g/mL at 20 °C[7] |

| Flash Point | 38 °C (100.4 °F) - closed cup[6][7] |

| Refractive Index | n20/D 1.355[7] |

| Vapor Pressure | < 5 mm Hg at 25°C[10] |

| Water Solubility | Insoluble; reacts slowly with water[2][10][11] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[8] It is a flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory system.[4][7]

| GHS Classification | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[4][7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[4][7] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation (Target Organ: Respiratory system)[4][7] |

GHS Pictograms:

-

GHS02 (Flame): Flammable

-

GHS07 (Exclamation Mark): Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

Toxicological Information and Health Effects

Exposure to this chemical can occur via inhalation, skin contact, eye contact, or ingestion.[8]

-

Inhalation: Vapors may cause respiratory irritation, drowsiness, and dizziness.[8] Inhalation of vapors at higher temperatures increases the hazard.[8]

-

Skin Contact: May cause moderate skin inflammation, redness, swelling, and blistering.[8] While not classified as having harmful health effects from skin contact alone, entry through wounds or abrasions may lead to systemic injury.[8]

-

Eye Contact: Can produce eye irritation and may cause damage 24 hours or more after instillation.[8]

-

Ingestion: Accidental ingestion may be damaging to health.[8] The hydrolysis product, methanol, can cause a burning sensation, nausea, vomiting, headache, visual disturbances, and in severe cases, coma and death.[8][9]

-

Chronic Exposure: Long-term exposure may lead to substance accumulation in the body.[8] Repeated exposure to methanol vapors can affect the central nervous system, liver, and kidneys.[8][9]

Experimental Protocols

The safety data sheets reviewed for this guide summarize toxicological endpoints but do not provide detailed experimental methodologies (e.g., specific OECD test guidelines, animal models, or dosage). This level of detail would typically be found in primary research literature or comprehensive toxicological profiles, which were not available in the initial search.

First-Aid Measures

Prompt action is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4][12] If the person feels unwell or is not breathing, seek immediate medical attention.[8][12] |

| Skin Contact | Immediately take off all contaminated clothing.[4] Flush the skin and hair with running water and soap, if available.[8] Seek medical attention if irritation occurs or persists.[4][8] |

| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do, and continue rinsing.[4] Seek medical attention without delay, especially if pain persists.[8] |

| Ingestion | Clean the mouth with water and drink plenty of water afterward.[12] Do not induce vomiting. Seek immediate medical attention.[8] |

Fire-Fighting Measures

This material is a flammable liquid with a moderate fire and explosion hazard when exposed to heat or flame.[8] Vapors can form an explosive mixture with air and may travel to an ignition source and flash back.[8][10]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][13]

-

Unsuitable Extinguishing Media: Do not use a direct water jet.[10]

-

Hazardous Combustion Products: Combustion can produce carbon dioxide (CO₂), carbon monoxide (CO), hydrogen fluoride, and silicon dioxide (SiO₂).[8]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]

-

Emergency Procedures: Alert the fire brigade, evacuate the area if large containers are involved, and use water spray only to keep fire-exposed containers cool.[8][10]

Accidental Release Measures

In case of a spill, immediate and appropriate action must be taken to prevent harm to personnel and the environment.

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure safety.

-

Handling:

-

Use in a well-ventilated area and avoid all personal contact, including inhalation.[4][8]

-

Wear appropriate protective clothing.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Use explosion-proof electrical and ventilating equipment.[4][12]

-

Ground and bond containers during transfer to prevent static discharge.[4][10]

-

Containers may contain explosive vapors even when emptied.[8] Do not cut, drill, or weld on or near them.[8]

-

-

Storage:

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure risk.

-

Engineering Controls: Use in a well-ventilated area.[8] Local exhaust ventilation is recommended.[13] Emergency eye wash fountains and safety showers should be readily available.[13]

-

Personal Protective Equipment (PPE): The selection of PPE depends on the potential for exposure.

-

Eye/Face Protection: Wear chemical goggles or a face shield.[7][13]

-

Skin Protection: Wear protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin contact.[10][13]

-

Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a suitable respirator with an appropriate filter (e.g., type ABEK EN14387).[7][13]

-

References

- 1. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]

- 2. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE | 429-60-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 429-60-7 | TCI AMERICA [tcichemicals.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound = 97.0 GC 429-60-7 [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. gelest.com [gelest.com]

- 10. nj.gov [nj.gov]

- 11. (3,3,3-TRIFLUOROPROPYL)TRIMETHOXYSILANE, 98% | [gelest.com]

- 12. fishersci.com [fishersci.com]

- 13. gelest.com [gelest.com]

- 14. louisville.edu [louisville.edu]

Navigating the Solubility of Trimethoxy(3,3,3-trifluoropropyl)silane in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solubility of key chemical reagents is paramount. This in-depth technical guide explores the solubility profile of trimethoxy(3,3,3-trifluoropropyl)silane in a range of common organic solvents. This guide also provides detailed experimental protocols for solubility determination and visualizes the key chemical reactions of this compound.

This compound is a fluorinated organosilicon compound with increasing importance in the synthesis of advanced materials, including hydrophobic coatings and silsesquioxane-based polymers. Its unique properties, stemming from the presence of both a trifluoropropyl group and hydrolyzable methoxy (B1213986) groups, make its interaction with organic solvents a critical factor in its application.

Quantitative Solubility Data

While precise quantitative solubility data (e.g., in grams per 100 mL) for this compound is not extensively available in public literature, its miscibility with common organic solvents is well-documented through its applications and supplier information. The following table summarizes the qualitative solubility of this compound in various organic solvents. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Miscible |

| Ethanol | Miscible | |

| Isopropanol | Miscible | |

| Ketones | Acetone | Miscible |

| Ethers | Tetrahydrofuran (THF) | Miscible |

| Aromatic Hydrocarbons | Toluene | Miscible |

| Aliphatic Hydrocarbons | Hexane | Miscible |

The high solubility in this broad range of organic solvents can be attributed to the organophilic nature of the propyl chain and the potential for hydrogen bonding with the methoxy groups.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility limits, the following experimental protocol, adapted from standard laboratory methods for determining the solubility of liquid solutes, is recommended.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight caps

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of glass vials. The presence of a distinct second phase of the silane (B1218182) indicates that a supersaturated solution has been created.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the undissolved silane to settle.

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-calibrated pipette. Ensure that no undissolved droplets are transferred.

-

Dilute the collected sample with a known volume of the same organic solvent to a concentration suitable for the analytical method to be used.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated gas chromatograph (GC) equipped with a suitable column and detector (e.g., a flame ionization detector - FID).

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standard solutions.

-

Determine the concentration of the silane in the diluted samples by comparing their analytical signals to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Key Chemical Reactions: Hydrolysis and Condensation

This compound is reactive in the presence of water, undergoing hydrolysis and subsequent condensation. These reactions are fundamental to its use in forming protective coatings and polymers.

Caption: Hydrolysis of this compound to form a silanetriol, followed by condensation to create a polysiloxane network.

This reaction pathway is crucial for the formation of stable, cross-linked structures on surfaces, leading to the desired hydrophobic and protective properties. The rate of these reactions can be influenced by factors such as pH and the presence of catalysts.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A stepwise workflow for the experimental determination of the solubility of this compound.

This structured approach ensures the accuracy and reproducibility of the solubility measurements, which are critical for the successful application of this versatile compound in research and development.

Spectroscopic Profile of Trimethoxy(3,3,3-trifluoropropyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trimethoxy(3,3,3-trifluoropropyl)silane (CAS No. 429-60-7). The information presented herein is essential for the characterization and analysis of this fluorinated organosilane, which is a valuable building block in the synthesis of advanced materials and pharmaceuticals. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. It is important to note that while direct experimental spectra for this specific compound are not widely published in peer-reviewed literature, the provided data are high-confidence estimations based on spectral data from closely related analogs and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | s | 9H | Si(OCH₃)₃ |

| ~2.2 | m | 2H | -CH₂-CF₃ |

| ~0.8 | m | 2H | Si-CH₂- |

s = singlet, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~127 (q) | -CF₃ |

| ~50 | Si(OCH₃)₃ |

| ~28 (q) | -CH₂-CF₃ |

| ~5 | Si-CH₂- |

q = quartet (due to C-F coupling)

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-66 | t | -CF₃ |

t = triplet (due to H-F coupling)

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2840 | Medium | C-H stretch (methoxy and propyl) |

| 1470-1440 | Medium | C-H bend (methoxy and propyl) |

| 1250-1000 | Strong | C-F stretch and Si-O-C stretch |

| 850-750 | Strong | Si-O-C stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity |

| 218 | [M]⁺ (Molecular Ion) |

| 203 | [M - CH₃]⁺ |

| 187 | [M - OCH₃]⁺ |

| 121 | [Si(OCH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation (for ¹H, ¹³C, and ¹⁹F NMR):

-

Ensure the this compound sample is of high purity.

-

In a clean, dry 5 mm NMR tube, dissolve approximately 10-20 mg of the liquid silane (B1218182) in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.0 ppm for ¹H and ¹³C NMR).

-

Cap the NMR tube securely and gently invert to ensure a homogenous solution.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling should be employed to simplify the spectrum and improve sensitivity.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe channel. Referencing can be done relative to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the liquid and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

After the measurement, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). A typical concentration is in the range of 10-100 µg/mL.

-

GC Conditions:

-

Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column. Set the injector temperature to around 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).

-

Ion Source and Transfer Line: Maintain temperatures around 230 °C and 280 °C, respectively.

-

Visualizations

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway for this compound in EI-MS.

In-Depth Technical Guide: Thermal Stability of Trimethoxy(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxy(3,3,3-trifluoropropyl)silane (CAS No. 429-60-7) is a versatile organosilicon compound that finds significant application as a coupling agent, a precursor for fluorosilicone polymers, and a surface modifying agent to impart hydrophobicity.[1][2][3] Its unique structure, combining a trifluoropropyl group with a trimethoxysilyl group, allows it to bridge inorganic and organic materials, enhancing adhesion and performance in composite materials.[3] Understanding the thermal stability of this silane (B1218182) is paramount for its effective use in applications where it may be exposed to elevated temperatures during processing or in its final application. This guide provides a comprehensive overview of the thermal stability of this compound, including its physical and chemical properties, a discussion of its thermal decomposition, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the material's behavior under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 429-60-7[1][2][4] |

| Molecular Formula | C6H13F3O3Si[1][2][4] |

| Molecular Weight | 218.25 g/mol [1][2][4] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 144 °C[1] |

| Density | 1.142 g/mL at 20 °C[1] |

| Flash Point | 38 °C[2] |

| Refractive Index | n20/D 1.355[2] |

Synthesis and Reactivity

This compound is typically synthesized via the hydrosilylation of 3,3,3-trifluoropropene (B1201522) with trimethoxysilane. This reaction involves the addition of the Si-H bond across the double bond of the alkene, usually in the presence of a platinum catalyst.

The primary reactivity of this compound stems from the hydrolysis and subsequent condensation of its methoxy (B1213986) groups. In the presence of water, the methoxy groups are replaced by hydroxyl groups to form silanols. These silanols are highly reactive and can condense with each other or with hydroxyl groups on the surface of inorganic substrates to form stable siloxane (Si-O-Si) bonds.

Thermal Stability

Table 2: General Thermal Stability of Gamma-Substituted Silanes

| Exposure Type | Temperature |

| Short-Term | up to 350 °C |

| Long-Term Continuous | up to 160 °C |

Source: Data extrapolated from technical literature on silane coupling agents.

The thermal decomposition of this compound is expected to be a complex process involving the cleavage of both the Si-C and C-F bonds, as well as reactions of the methoxy groups. A proposed thermal decomposition pathway, based on the known decomposition mechanisms of similar organosilanes and fluorinated compounds, is presented below. The initial step is likely the homolytic cleavage of the Si-C bond, which is generally the weakest bond in the silane backbone.

The pyrolysis of the trifluoropropyl radical can lead to the formation of various volatile fluorocarbons, including hydrogen fluoride (B91410) (HF) and vinylidene fluoride. The trimethoxysilyl radical can undergo further reactions to form silicon-oxygen or silicon-carbon networks. The exact decomposition products and their relative amounts will depend on the specific conditions, such as temperature, atmosphere, and the presence of other materials.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, thermogravimetric analysis (TGA) is the most suitable technique. A detailed experimental protocol for conducting TGA is provided below.

5.1. Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the weight loss profile of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar)

-

High-purity nitrogen or argon gas supply

-

Analytical balance

-

Sample pans (platinum or ceramic)

Procedure:

-

Sample Preparation:

-

Tare a clean, empty TGA sample pan on an analytical balance.

-

Using a micropipette, carefully dispense 5-10 mg of this compound into the sample pan. Record the exact weight.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

TGA Measurement:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% weight loss occurs.

-

Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG curve).

-

Record the residual weight at the end of the experiment.

-

Conclusion

This compound is a valuable chemical for a range of applications, and its thermal stability is a key parameter for its successful implementation. While specific experimental data on its thermal decomposition is limited, it is expected to exhibit good thermal resistance, typical of gamma-substituted silanes. The proposed thermal decomposition pathway suggests that at elevated temperatures, cleavage of the Si-C bond is the likely initiating event, followed by complex radical reactions. For precise determination of its thermal stability, thermogravimetric analysis under an inert atmosphere is the recommended experimental approach. The detailed protocol provided in this guide serves as a robust starting point for researchers and professionals in the field. Further investigation into the decomposition products under various conditions would provide a more complete understanding of the thermal behavior of this important organosilane.

References

trimethoxy(3,3,3-trifluoropropyl)silane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethoxy(3,3,3-trifluoropropyl)silane, a key organosilane compound utilized in a variety of scientific and industrial applications. This document details its fundamental chemical properties, and summarizes its primary applications.

Core Compound Data

This compound is a fluorinated silane (B1218182) coupling agent. The incorporation of a trifluoropropyl group imparts unique properties, such as hydrophobicity and stability, making it a valuable reagent in surface modification and materials science.

| Property | Value | Reference |

| CAS Number | 429-60-7 | [1][2][3] |

| Molecular Weight | 218.25 g/mol | [1][2][3][4] |

| Molecular Formula | C6H13F3O3Si | [1][2][5] |

| Synonyms | 3,3,3-Trifluoropropyl-trimethoxysilane, 1,1,1-Trifluoro-3-(trimethoxysilyl)propane | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its application in forming stable and functionalized surfaces.

| Property | Value |

| Appearance | Colorless transparent liquid |

| Purity | >98.0% (GC) |

| Boiling Point | 144 °C |

| Density | 1.142 g/cm³ |

| Flash Point | 38 °C |

| Refractive Index | 1.355 ± 0.005 (20°C) |

Applications and Experimental Uses

This compound is predominantly used as a coupling agent and a surface modifier. Its trifluoropropyl group provides a low surface energy, hydrophobic, and oleophobic character to the treated substrates.

Key Applications Include:

-

Hydrophobic and Oleophobic Coatings: Used to prepare water- and oil-repellent surfaces on a variety of materials including glass, metal, and ceramics.

-

Adhesion Promotion: Acts as a coupling agent to improve the adhesion between organic resins and inorganic substrates.

-

Anti-Fouling Surfaces: The low surface energy imparted by the fluorinated group helps in preventing the adhesion of biological materials and other contaminants.[5]

-

Protective Coatings: It is used to protect culturally significant items, masonry, and wood from environmental degradation.[5]

While this compound is a staple in materials science, its direct role in signaling pathways or drug development is not prominently documented in publicly available literature. Its utility in the biomedical field is primarily centered on the surface modification of implants and diagnostic devices to enhance their biocompatibility and performance.

Logical Relationship of Application

The following diagram illustrates the logical flow from the compound's core properties to its primary applications.

Caption: Logical workflow from silane to functional surface.

References

A Technical Guide to Trifluoropropyl Functionalized Silanes

For Researchers, Scientists, and Drug Development Professionals

Trifluoropropyl functionalized silanes are a class of organosilicon compounds that merge the unique properties of both organosil- and organofluorine chemistry. These molecules typically feature a trifluoropropyl group and hydrolyzable groups (like methoxy (B1213986) or ethoxy) attached to a central silicon atom. This unique structure allows them to act as powerful coupling agents and surface modifiers, creating low-energy, chemically resistant, and durable surfaces. They are instrumental in the development of advanced materials, high-performance coatings, and specialized medical devices.

Core Properties and Synthesis

The key characteristic of trifluoropropyl functionalized silanes, such as (3,3,3-Trifluoropropyl)trimethoxysilane (TFPTMOS), is their ability to significantly lower surface energy, imparting both hydrophobic (water-repellent) and oleophobic (oil-repellent) properties to a substrate.[1][2] The synthesis of materials using these silanes typically involves a two-step process: hydrolysis and condensation.[3] First, the methoxy groups (-OCH3) on the silane (B1218182) react with water to form reactive silanol (B1196071) groups (-OH). These silanols then condense with hydroxyl groups on the surface of an inorganic substrate (like glass, metal, or silica) or with each other to form a stable, covalently bonded siloxane network (Si-O-Si).[3][4] This process creates a durable, low-energy fluorinated surface.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for a common trifluoropropyl functionalized silane, (3,3,3-Trifluoropropyl)trimethoxysilane (CAS No. 429-60-7).

Table 1: Physicochemical Properties

| Property | Value | References |

|---|---|---|

| Molecular Formula | C6H13F3O3Si | [5] |

| Molecular Weight | 218.25 g/mol | [5] |

| Boiling Point | 144 °C | [5][6] |

| Density (20°C) | 1.142 g/cm³ | [5] |

| Refractive Index (n20/D) | 1.355 | [5] |

| Flash Point | 38 °C | [5] |

| Purity (by GC) | ≥ 98.0% |[5] |

Table 2: Surface Modification Performance

| Property | Silane Modifier | Substrate | Result | References |

|---|---|---|---|---|

| Water Contact Angle | TFP-TMOS (0.4 M) | Mesoporous Silica (B1680970) | 110.63° | [7] |

| Water Contact Angle | TFP-TMOS (0.8 M) | Mesoporous Silica | 109.74° | [7] |

| Water Contact Angle | TFP-TMOS (1.2 M) | Mesoporous Silica | 113.35° | [7] |

| Water Contact Angle | TFP-TMOS (1.6 M) | Mesoporous Silica | 114.15° | [7] |

| Grafted Amount | TFP-TMOS (1.6 M) | Mesoporous Silica | 18.60% |[7] |

Experimental Protocols & Methodologies

Protocol 1: General Surface Modification via Dip-Coating

This protocol describes a common method for applying a trifluoropropyl silane coating to a substrate, such as glass, to create a hydrophobic surface.[8]

Materials:

-

Substrate (e.g., glass plates)

-

(3,3,3-Trifluoropropyl)trimethoxysilane

-

Deionized water

-

Acid catalyst (e.g., acetic acid)

-

Beakers, ultrasonic bath, drying oven

Methodology:

-

Substrate Cleaning: Thoroughly clean the glass plates to ensure a high density of surface hydroxyl (-OH) groups. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol) followed by treatment with a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Finally, rinse extensively with deionized water and dry.

-

Silane Solution Preparation: Prepare a 5% (w/v) solution of the silane in an ethanol/water mixture (e.g., 95:5 v/v). Acidify the solution slightly with an acid catalyst to promote hydrolysis. Stir the solution for a designated "hydrolysis time" (e.g., 1 hour) to allow for the formation of silanols.[9]

-

Dip-Coating: Immerse the cleaned and dried substrate into the prepared silane solution for a set duration (e.g., 5 minutes).[8]

-

Drying & Curing: Withdraw the substrate from the solution. Allow it to air-dry for several minutes before transferring it to a drying oven.[8] Cure the coating at an elevated temperature (e.g., 120°C) for a specified time (e.g., 1 hour) to promote the condensation reaction and form a stable, cross-linked siloxane network on the surface.[8]

-

Final Cleaning: After curing, the coated substrate can be rinsed with ethanol to remove any unbound silane molecules and then dried.

Protocol 2: Modification of Mesoporous Silica Particles (MSPs)

This protocol outlines the functionalization of porous silica particles to make them hydrophobic, a technique relevant in chromatography and drug delivery.[7]

Materials:

-

Mesoporous Silica Particles (MSPs)

-

(3,3,3-Trifluoropropyl)trimethoxysilane (TFP-TMOS)

-

Anhydrous hexane (B92381)

-

Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

Methodology:

-

Dispersion: Disperse 1.0 g of MSPs into 24 mL of anhydrous hexane in a round-bottom flask. Stir the mixture for 2 hours to ensure uniform dispersion.[7]

-

Silane Addition: Add a specific concentration of TFP-TMOS (e.g., to achieve a final concentration of 0.4 M, 0.8 M, 1.2 M, or 1.6 M) to the MSP suspension.[7]

-

Reaction: Heat the mixture to reflux at 70°C and maintain for 24 hours with continuous stirring.[7] This allows the silane to penetrate the pores and react with the silica surface.

-

Purification: After the reaction, cool the solution to room temperature. Filter the modified MSPs and wash them repeatedly with ethanol to remove unreacted silane and byproducts.[7]

-

Drying: Dry the purified, functionalized MSPs at room temperature until a constant weight is achieved.[7]

Visualized Workflows and Pathways

General Silanization Workflow

The following diagram illustrates the key stages involved in modifying a surface with a trifluoropropyl functionalized silane. The process begins with the activation of the silane through hydrolysis, followed by its application to a prepared substrate, and concludes with a curing step to form a stable, bonded coating.

Signaling Pathway: Hydrolysis and Condensation

This diagram details the chemical transformations at the molecular level. The alkoxide groups of the silane are first hydrolyzed to form reactive silanol intermediates. These silanols then condense with hydroxyl groups on the substrate surface or with each other, creating a durable, cross-linked polysiloxane network.

Applications in Research and Drug Development

The unique surface properties imparted by trifluoropropyl functionalized silanes make them valuable across several advanced fields:

-

High-Performance Coatings: They are used to create waterproof, anti-fouling, and chemically resistant coatings for materials like metal, wood, and masonry.[5][10]

-

Microelectronics: Their low dielectric constant and thermal stability are beneficial for electronic insulation and encapsulants.[4][10]

-

Medical Devices: Silanes are used to modify the surfaces of medical devices to improve biocompatibility, enhance adhesion between different materials (e.g., in catheters and prosthetics), and create antimicrobial surfaces.[11] In drug development, they can be used to functionalize nanoparticles or other carriers to control their surface properties, potentially improving stability and targeted delivery.[12]

-

Advanced Materials: These silanes are critical precursors in the synthesis of specialized polymers like silsesquioxanes and in the creation of hydrophobic silica aerogels for separation or insulation applications.[4]

-

Natural Fiber Finishing: They can be applied to natural fibers like cotton and wool to improve water repellency and anti-fouling characteristics.[5]

References

- 1. Fluoro Silanes as surface modification, fluorosilane coating | SiSiB SILICONES [sinosil.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. CAS 429-60-7 3 3 3 Trifluoropropyl Trimethoxysilane Wholesale | Silfluo [silfluosilicone.com]

- 6. Supplier of TRIFLUOROPROPYLTRIMETHOXYSILANE | Bulk Manufacturer & Distributor [silsource.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Medical Silicone, Silicon Pharmaceuticals | Silfluo [silfluosilicone.com]

- 12. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Hydrophobic Surface Modification using Trimethoxy(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound widely utilized for creating hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces.[1][2] Its unique molecular structure, featuring a trifluoropropyl group and hydrolyzable methoxy (B1213986) groups, allows it to form a stable, low-surface-energy coating on a variety of substrates.[1] The trifluoropropyl group imparts the desired hydrophobicity, while the trimethoxysilane (B1233946) functionality enables covalent bonding to surfaces rich in hydroxyl groups, such as glass, silicon wafers, and metal oxides.[1] This surface modification is critical in numerous applications within research and drug development, including biomedical devices to reduce biofouling, microfluidics for controlling fluid flow, and as a protective barrier against moisture and corrosion.[3]

The process of surface modification, known as silanization, typically involves the hydrolysis of the methoxy groups to form reactive silanols, followed by condensation with surface hydroxyl groups to create a durable siloxane bond. This self-assembled monolayer alters the surface chemistry, resulting in a significant increase in water contact angle and a reduction in surface energy.

Data Presentation

The following tables summarize the expected quantitative data for surfaces modified with this compound and similar fluoroalkylsilanes. The data is compiled from various sources and represents typical values achievable under controlled experimental conditions.

Table 1: Water Contact Angle (WCA) on Various Substrates

| Substrate | Treatment | Water Contact Angle (θ) | Reference |

| Glass | Untreated | < 20° | General Knowledge |

| Glass | This compound | 100° - 110° | [4] (inferred) |

| Silicon Wafer | Untreated | ~30° | General Knowledge |

| Silicon Wafer | This compound | 105° - 115° | [4] (inferred) |

| Aluminum | Untreated | ~85° | General Knowledge |

| Aluminum | This compound | >150° (Superhydrophobic) | [5] (with induced roughness) |

Table 2: Surface Energy of Modified Surfaces

| Surface | Critical Surface Tension (mN/m) | Reference |

| Untreated Glass | ~70 | General Knowledge |

| Fluorinated Silane (B1218182) Coated Surface | < 20 | [6] |

Experimental Protocols

Herein are detailed protocols for the hydrophobic surface modification of substrates using this compound via solution-phase and vapor-phase deposition.

Protocol 1: Solution-Phase Deposition

This method is suitable for treating multiple samples simultaneously and for substrates that can be immersed.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Toluene, Hexane)

-

Substrates (e.g., glass slides, silicon wafers)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Nitrogen gas

-

Beakers and glassware

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning:

-

Place substrates in a beaker.

-

Immerse in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse thoroughly with copious amounts of DI water.

-

Dry the substrates under a stream of nitrogen gas and then in an oven at 110-120°C for at least 1 hour.

-

-

Silane Solution Preparation:

-

In a clean, dry beaker, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent.

-

-

Surface Modification:

-

Immerse the cleaned and dried substrates in the silane solution for 2-4 hours at room temperature. The reaction should be carried out in a moisture-free environment (e.g., under a nitrogen atmosphere or in a desiccator).

-

-

Rinsing and Curing:

-

Remove the substrates from the silane solution.

-

Rinse thoroughly with the anhydrous solvent to remove any unbound silane.

-

Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable covalent bonds.

-

-

Characterization:

-

Allow the substrates to cool to room temperature before characterization.

-

Measure the water contact angle using a goniometer to confirm hydrophobicity.

-

Protocol 2: Vapor-Phase Deposition

This method is ideal for treating complex geometries and for minimizing the consumption of the silane.

Materials:

-

This compound

-

Substrates (e.g., glass slides, silicon wafers)

-

Piranha solution

-

Deionized (DI) water

-

Nitrogen gas

-

Vacuum desiccator

-

Small vial

-

Vacuum oven or hot plate

Procedure:

-

Substrate Cleaning:

-

Follow the same cleaning and drying procedure as in Protocol 1.

-

-

Vapor Deposition Setup:

-

Place the cleaned and dried substrates inside a vacuum desiccator.

-

Place a small, open vial containing a few drops of this compound in the desiccator, ensuring it is not in direct contact with the substrates.

-

-

Surface Modification:

-

Seal the desiccator and place it in an oven or on a hot plate at 70-80°C for 2-3 hours. The elevated temperature will increase the vapor pressure of the silane, facilitating its deposition onto the substrates.

-

-

Post-Treatment:

-

Remove the desiccator from the heat and allow it to cool to room temperature.

-

Vent the desiccator in a fume hood.

-

Remove the coated substrates.

-

-

Characterization:

-

Measure the water contact angle to assess the hydrophobicity of the coating.

-